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Compound of Interest

Compound Name: Nickel(II) bromide

Cat. No.: B080709 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Infrared,

Raman, and UV-Visible) for anhydrous Nickel(II) bromide (NiBr₂). Due to the limited

availability of direct experimental data for the vibrational spectra of pure, anhydrous NiBr₂, this

guide also includes theoretical considerations and comparative data from isomorphous

compounds to provide a thorough understanding of its expected spectroscopic properties.

Introduction
Nickel(II) bromide is an inorganic compound with the chemical formula NiBr₂. In its anhydrous

form, it is a yellow-brown solid that is highly hygroscopic.[1] Understanding the spectroscopic

signature of NiBr₂ is crucial for its characterization, quality control, and for studying its

interactions in various chemical and biological systems. This guide summarizes the available

spectroscopic data and provides detailed experimental protocols for obtaining high-quality

spectra.

Data Presentation
UV-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of anhydrous Nickel(II) bromide has been reported and

analyzed. The spectrum is characterized by several broad absorption bands in the visible and

near-infrared regions, which are assigned to d-d electronic transitions of the Ni²⁺ ion in an

octahedral crystal field.
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Table 1: UV-Visible Absorption Data for Anhydrous NiBr₂

Wavenumber (cm⁻¹) Assignment

~7,500 ³A₂g → ³T₂g

~13,000 ³A₂g → ³T₁g(F)

~16,600 Spin-forbidden transition

| ~24,000 | ³A₂g → ³T₁g(P) |

Data extracted from the study by Kozielski et al. (1972) on single crystals of NiBr₂. The exact

peak maxima can vary with temperature and sample preparation.[2]

Infrared (IR) Spectroscopy
Direct experimental data for the full infrared spectrum of pure, anhydrous NiBr₂ is not readily

available in the reviewed literature. However, based on the analysis of isomorphous transition

metal halides like NiCl₂, the far-infrared region is expected to show fundamental absorption

bands corresponding to the lattice vibrations (phonons) of the crystal. Anhydrous NiBr₂

possesses a CdCl₂-type structure with D₃d point group symmetry. This predicts two infrared-

active modes of Eᵤ and A₂ᵤ symmetry.

Table 2: Expected Far-Infrared (FIR) Absorption Bands for Anhydrous NiBr₂

Wavenumber Range (cm⁻¹) Assignment (Predicted)

| 100 - 200 | Ni-Br stretching and bending modes (Eᵤ, A₂ᵤ) |

Note: These are predicted ranges based on the analysis of similar compounds. Experimental

verification is required.

Raman Spectroscopy
Similar to the IR data, a complete Raman spectrum for anhydrous NiBr₂ is not readily available.

For a crystal with D₃d symmetry, two Raman-active modes (A₁g and E_g) are predicted. A
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study on the isomorphous NiCl₂ has identified these modes.[3] Given the larger mass of the

bromide ion compared to the chloride ion, a shift to lower wavenumbers is expected for the

corresponding modes in NiBr₂.

Table 3: Predicted Raman Bands for Anhydrous NiBr₂

Wavenumber Range (cm⁻¹) Assignment (Predicted) Reference (NiCl₂)

150 - 250 E_g phonon mode 175.2 cm⁻¹

| 250 - 350 | A₁g phonon mode | 270.9 cm⁻¹ |

Note: These are predicted ranges based on the Raman spectrum of NiCl₂.[3] Experimental

verification is necessary.

Experimental Protocols
Infrared (IR) Spectroscopy (Solid-State)
Objective: To obtain the far-infrared absorption spectrum of anhydrous NiBr₂.

Methodology: Nujol Mull Technique

Sample Preparation:

Due to the hygroscopic nature of NiBr₂, all sample handling should be performed in a dry

environment (e.g., a glove box).

Grind a small amount (2-5 mg) of anhydrous NiBr₂ into a fine powder using an agate

mortar and pestle.

Add 1-2 drops of Nujol (mineral oil) to the powder and continue grinding until a uniform,

translucent mull is formed.

Sample Mounting:

Place a small amount of the mull onto a polyethylene or CsI window.
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Place a second window on top and gently press to form a thin, even film.

Data Acquisition:

Acquire the spectrum using a Far-Infrared (FIR) spectrometer.

Spectral Range: 400 - 50 cm⁻¹

Resolution: 4 cm⁻¹ or better

Scans: Co-add a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise

ratio.

Background: Record a background spectrum of the empty sample holder with the

polyethylene or CsI windows.

Data Processing:

Subtract the background spectrum from the sample spectrum.

The characteristic C-H stretching and bending bands from the Nujol will be present in the

mid-IR region but should not interfere with the far-IR region where the Ni-Br vibrations are

expected.

Raman Spectroscopy (Solid-State)
Objective: To obtain the low-frequency Raman spectrum of anhydrous NiBr₂.

Methodology: Dispersive Raman Spectroscopy

Sample Preparation:

Place a small amount of anhydrous NiBr₂ powder into a sample holder (e.g., a capillary

tube or a well slide). As with IR, this should be done in a dry environment.

Instrumentation:

Use a Raman spectrometer equipped with a low-frequency grating and appropriate filters

to access the region below 400 cm⁻¹.
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Excitation Laser: A laser with a wavelength that is not absorbed by the sample should be

chosen to avoid fluorescence and sample degradation (e.g., 785 nm or 1064 nm).

Laser Power: Use the lowest possible laser power to avoid sample heating and potential

degradation.

Data Acquisition:

Spectral Range: 50 - 400 cm⁻¹

Resolution: 2-4 cm⁻¹

Acquisition Time and Accumulations: Adjust to obtain a good signal-to-noise ratio.

Data Processing:

Perform a baseline correction to remove any background fluorescence.

Identify and record the peak positions of the Raman bands.

UV-Visible Spectroscopy (Solid-State)
Objective: To obtain the diffuse reflectance UV-Vis spectrum of anhydrous NiBr₂.

Methodology: Diffuse Reflectance Spectroscopy

Sample Preparation:

Grind a small amount of anhydrous NiBr₂ into a fine powder.

The powder can be packed into a sample holder with a quartz window.

Instrumentation:

Use a UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory

(integrating sphere).

Data Acquisition:
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Spectral Range: 200 - 2500 nm (50,000 - 4,000 cm⁻¹)

Reference: Use a highly reflective standard, such as BaSO₄ or a calibrated Spectralon®

puck, as the reference.

Acquire the reflectance spectrum of the sample.

Data Processing:

The instrument software will typically convert the reflectance data (R) to absorbance using

the Kubelka-Munk function: F(R) = (1-R)² / 2R.

The resulting spectrum will show absorption maxima corresponding to the electronic

transitions of the Ni²⁺ ion.

Visualizations
The following diagrams illustrate the general experimental workflows for the spectroscopic

techniques described.

Sample Preparation (Dry Environment) Data Acquisition

Data Processing
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Click to download full resolution via product page

Caption: Experimental Workflow for Solid-State Far-Infrared (FIR) Spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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